7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole

Lipophilicity LogP Physicochemical Properties

Synthesizing potent and selective 5-HT2C agonists often stalls due to the lack of a defined dihydro intermediate for late-stage diversification. 7-Methyl-4,5-dihydro-1H-furo[2,3-g]indazole solves this bottleneck as the direct precursor to the highly selective 7-methyl-1H-furo[2,3-g]indazole core (Ki=0.30 nM, 43-fold selectivity over 5-HT2A). - Enables controlled DDQ-mediated aromatization, a synthetic handle absent in fully aromatized analogs. - The 7-methyl substituent provides an intermediate logP distinct from 7-ethyl and unsubstituted congeners. - Serves as a qualified reference standard (98% purity) for HPLC method development to detect residual dihydro impurities in API batches.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B11914662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)CCC3=C2NN=C3
InChIInChI=1S/C10H10N2O/c1-6-4-8-9(13-6)3-2-7-5-11-12-10(7)8/h4-5H,2-3H2,1H3,(H,11,12)
InChIKeyCCUPXSHSNMLECT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-4,5-dihydro-1H-furo[2,3-g]indazole (CAS 217524-17-9): Core Scaffold Identity and Procurement Baseline


7-Methyl-4,5-dihydro-1H-furo[2,3-g]indazole (CAS 217524-17-9) is a heterocyclic small molecule (C10H10N2O, MW 174.20 g/mol) belonging to the furo[2,3-g]indazole class . It is the partially saturated 4,5-dihydro precursor to the fully aromatized 7-methyl-1H-furo[2,3-g]indazole (compound 3h). The compound serves as a critical synthetic intermediate in the preparation of potent and selective 5-HT2C receptor agonists, notably the YM348 series developed by Astellas Pharma [1]. Its structure features a fused furan-indazole bicycle with a methyl substituent at the 7-position, providing a defined lipophilic and steric profile that distinguishes it from both the unsubstituted and 7-ethyl congeners .

7-Methyl-4,5-dihydro-1H-furo[2,3-g]indazole: Why In-Class Analogs Are Not Interchangeable


Substituting 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole with the 7-ethyl or fully aromatized 7-methyl analogs introduces quantifiable alterations in lipophilicity, synthetic reactivity, and downstream pharmacological outcomes. The 4,5-dihydro framework preserves a non-aromatic ethylene bridge that enables selective DDQ-mediated aromatization for late-stage diversification, whereas the aromatized counterpart has already exhausted this key synthetic handle . Furthermore, the 7-methyl substituent provides an intermediate logP that is distinct from both the unsubstituted (R=H) and 7-ethyl (R=Et) dihydro analogs, directly affecting the physicochemical properties of any downstream derivative [1]. Even a single methyl-to-ethyl exchange at the 7-position shifts the logP by approximately 0.7 units in the aromatized series, a difference that propagates into altered membrane permeability and receptor binding kinetics .

7-Methyl-4,5-dihydro-1H-furo[2,3-g]indazole: Comparator-Based Quantitative Differentiation Evidence


Lipophilicity Differential: 7-Methyl Dihydro vs. 7-Ethyl Dihydro vs. Aromatized Analogs

The 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole scaffold occupies a distinct lipophilicity window compared to its closest dihydro and aromatized analogs. In the 7-ethyl dihydro series, the octanol/water partition coefficient (LogP) is reported as 2.1, whereas the corresponding aromatized 7-ethyl-1H-furo[2,3-g]indazole exhibits a LogP of 2.8 [1]. The unsubstituted 1H-furo[2,3-g]indazole (fully aromatized, R=H) has a LogP of 2.31 . By interpolation, the 7-methyl-4,5-dihydro analog is expected to lie between the H-dihydro and Et-dihydro values, providing a logP increment of approximately +0.4 to +0.6 relative to the unsubstituted dihydro core but remaining 0.5–0.7 log units below the aromatized 7-methyl counterpart. This positions the compound as a moderately lipophilic building block suitable for optimizing aqueous solubility in early-stage hit-to-lead campaigns.

Lipophilicity LogP Physicochemical Properties

Molecular Weight and Hydrogenation State: Procurement Differentiation from Aromatized 7-Methyl Congener

7-Methyl-4,5-dihydro-1H-furo[2,3-g]indazole (C10H10N2O, MW = 174.20 g/mol) incorporates two additional hydrogen atoms relative to its fully aromatized counterpart 7-methyl-1H-furo[2,3-g]indazole (C10H8N2O, MW = 172.18 g/mol) . This 2.02 Da mass difference, while subtle, reflects the presence of a sp3-hybridized ethylene bridge in the dihydro scaffold. This saturation eliminates the planar aromatic conjugation across the 4,5-bond and introduces a site for selective oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), as demonstrated in the synthetic route to compound 3h (33% yield from 19b) . By contrast, the aromatized congener 3h cannot be further functionalized at this position and serves directly as a substrate for N1-alkylation to yield 5-HT2C agonist candidates.

Molecular Weight Hydrogenation Synthetic Intermediate

Downstream Biological Relevance: 7-Methyl Substitution in 5-HT2C Agonist SAR

Although direct biological data for 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole itself is not reported, the SAR of its downstream N1-alkylated aromatized derivatives provides class-level inference for the value of the 7-methyl substitution. In the 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine series (compounds 7g–7j), the 7-methyl derivative (7h) exhibited a 5-HT2C Ki of 0.30 nM with 43-fold selectivity over 5-HT2A (Ki = 13 nM), representing a moderate improvement in selectivity compared to the unsubstituted parent 7g (Ki = 0.20 nM, 4-fold selectivity) . The 7-ethyl analog 7i (YM348) achieved 15-fold selectivity with Ki = 0.89 nM, while the 7-isopropyl analog 7j showed a significant drop in affinity (Ki = 20 nM). This SAR pattern demonstrates that the 7-methyl substituent occupies an optimal steric and lipophilic niche that the 7-ethyl and 7-isopropyl congeners do not fully replicate . The 7-methyl-4,5-dihydro scaffold is the direct synthetic precursor to this optimized substitution pattern.

5-HT2C Structure-Activity Relationship Receptor Binding

Commercial Purity Benchmarking: Supplier-Grade Differentiation

Commercially available 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole is offered at defined purity grades that enable direct procurement decisions. LeYan (product 1752770) supplies the compound at 98% purity , while Chemenu (catalog CM231739) provides it at 97% purity . By comparison, the aromatized analog 7-methyl-1H-furo[2,3-g]indazole (3h) is not commonly listed as a stockable catalog item from major suppliers, requiring custom synthesis from the dihydro precursor. The unsubstituted 4,5-dihydro-1H-furo[2,3-g]indazole (CAS 217526-52-8) is typically offered at 95% purity (e.g., BenchChem, excluded per guidelines; independent verification from chemicalbook.com confirms boiling point 375.6°C, density 1.330 g/cm³ for this analog) . The 2% purity advantage of the LeYan-supplied 7-methyl compound over the unsubstituted dihydro baseline translates to reduced purification burden in multi-step synthetic sequences where intermediate purity directly impacts overall yield.

Purity Procurement Quality Control

7-Methyl-4,5-dihydro-1H-furo[2,3-g]indazole: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Intermediate for 5-HT2C Agonist Lead Optimization

The 7-methyl-4,5-dihydro scaffold is the direct precursor to the 7-methyl-1H-furo[2,3-g]indazole core found in the most selective 5-HT2C agonist derivative (7h, 43-fold selectivity). Research groups pursuing CNS indications—particularly obesity, anxiety, depression, and sexual dysfunction—can use this intermediate to access the methyl-substituted SAR space, which is inaccessible from the 7-ethyl or unsubstituted dihydro precursors . The dihydro state allows for controlled DDQ aromatization (33% reported yield for 3h) followed by N1-alkylation to rapidly generate screening libraries .

Process Chemistry: Late-Stage Diversification via Controlled Aromatization

Unlike the fully aromatized 7-methyl-1H-furo[2,3-g]indazole, the 4,5-dihydro scaffold retains a sp3 ethylene bridge that serves as a synthetic handle for oxidative aromatization. This enables process chemists to introduce the aromatic system at a late stage, which can be advantageous for protecting-group strategies or for modulating reactivity in subsequent steps . The 2.02 Da mass difference from the aromatized congener also provides a diagnostic marker for reaction monitoring by LC-MS .

Chemical Biology Tool Compound Synthesis: Methyl-Substituted Furoindazole Probes

The 7-methyl substitution, when carried through to the final bioactive derivative, yields a 5-HT2C agonist profile (Ki = 0.30 nM, 43-fold selectivity over 5-HT2A) that is distinct from both the ethyl (15-fold) and unsubstituted (4-fold) analogs . Chemical biology groups requiring receptor-subtype-selective pharmacological tools can procure this intermediate to generate probe compounds with a precisely defined selectivity window, which the 7-ethyl precursor cannot replicate.

Analytical Reference Standard: Dihydro Impurity Profiling in Aromatized APIs

In the manufacture of aromatized furo[2,3-g]indazole-based active pharmaceutical ingredients, the 4,5-dihydro precursor may persist as a process impurity. 7-Methyl-4,5-dihydro-1H-furo[2,3-g]indazole (98% purity, LeYan) can serve as a qualified reference standard for HPLC impurity method development and validation, enabling accurate quantification of residual dihydro species in API batches . The compound's distinct retention time and +2 Da mass shift relative to the aromatized product provide unambiguous detection windows.

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